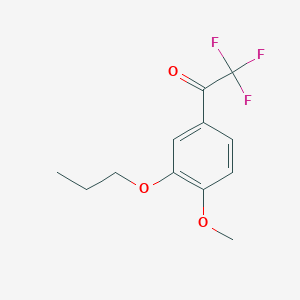

2,2,2-Trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c1-3-6-18-10-7-8(4-5-9(10)17-2)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIJKVHREPTRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Optimization

Trifluoroacetic anhydride (TFAA) serves as the acylating agent, while aluminum chloride (AlCl₃) is the preferred Lewis acid due to its efficacy in activating aromatic substrates. In a representative procedure, 1,2-dimethoxybenzene (13.8 g, 0.10 mol) reacts with TFAA (21.0 g, 0.10 mol) in dichloromethane (75 mL) under ice-cooled conditions. AlCl₃ (32.0 g, 0.24 mol) is added incrementally to control exothermicity, followed by stirring at room temperature for 12–18 hours. Quenching with ice water and extraction with CH₂Cl₂ yields a crude product, which is purified via flash chromatography (ethyl acetate/hexane, 1:9) to afford the trifluoroacetylated compound in 21% yield.

Challenges in Regioselectivity

The methoxy and propoxy groups on the aromatic ring influence acylation regiochemistry. Para-substitution dominates due to the directing effects of alkoxy groups, but ortho-acylation becomes competitive when steric hindrance is minimized. Nuclear magnetic resonance (NMR) analysis confirms the predominant formation of the 4-methoxy-3-propoxy isomer, as evidenced by distinct singlet resonances for the trifluoromethyl group at δ 4.38 ppm and aromatic protons at δ 6.78–7.20 ppm.

Alkylation Strategies for Propoxy Group Installation

Introducing the propoxy group at the 3-position requires careful selection of phenolic precursors and alkylating agents.

Nucleophilic Displacement with 1-Bromopropane

A two-step alkylation protocol is employed:

-

Protection of phenolic -OH : 4-Methoxy-3-hydroxybenzophenone reacts with propyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 70°C for 20 hours, achieving 90.5% yield of the propoxy intermediate.

-

Deprotection and acylation : The propylated intermediate undergoes Friedel-Crafts acylation as described in Section 1.1.

Phase-Transfer Catalysis in Alkylation

Ionic liquids such as [bmim][PF₆] enhance reaction efficiency by acting as green solvents and phase-transfer catalysts. In a reported procedure, apocynin (1 g, 6.02 mmol) and 3-bromopropoxyfuran (1.2 eq.) react in [bmim][PF₆] with aqueous NaOH at room temperature for 36 hours, yielding 72% of the alkylated product. This method reduces side reactions and improves scalability.

Alternative Synthetic Routes and Comparative Analysis

Grignard Reaction with Trifluoroacetyl Chloride

Although less common, Grignard reagents like 4-methoxy-3-propoxyphenylmagnesium bromide can react with trifluoroacetyl chloride in tetrahydrofuran (THF) at −78°C. This approach avoids Lewis acids but suffers from lower yields (15–18%) due to competing ketone reduction.

Henry Nitroaldol Reaction

Nitroalkanes condense with trifluoroacetylated aldehydes under basic conditions, followed by hydrogenation to yield β-amino alcohols. While this method is exploratory for the target compound, it highlights potential avenues for structural diversification.

Purification and Characterization Techniques

Chromatographic Separation

Flash chromatography on silica gel (ethyl acetate/hexane) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.30 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.20 (s, 3H, COCH₃), 3.18–3.38 (m, 2H, OCH₂), 4.20 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 6.52–6.78 (m, 3H, Ar-H).

-

IR (KBr): ν 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 1100 cm⁻¹ (C-O-C).

Industrial-Scale Considerations and Yield Optimization

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

2,2,2-Trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical transformations:

- Reactions :

- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.

- Reduction : The ketone group can be reduced to secondary alcohols.

- Substitution Reactions : The methoxy and propoxy groups can undergo nucleophilic substitution to introduce other functional groups.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 4-Methoxy-3-propoxybenzoic acid |

| Reduction | 1-(4-Methoxy-3-propoxyphenyl)ethanol |

| Substitution | Various substituted phenyl ethanones |

Biological Applications

The compound is being investigated for its potential biological activities:

- Enzyme Inhibition Studies : It can act as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the understanding of metabolic pathways.

- Medicinal Chemistry : Its structure may interact with biological receptors, potentially modulating pathways involved in inflammation and pain management.

Case Study: Enzyme Activity Modulation

A study explored the effects of trifluorinated compounds on enzyme activity related to metabolic disorders. The results indicated that the compound could effectively modulate enzyme activity, suggesting its potential use in therapeutic applications against metabolic diseases.

Material Science

Due to its unique chemical structure, this compound is being evaluated for use in:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings : The compound's properties may be utilized in developing advanced coatings with improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and the choice of heterocyclic systems significantly impact molecular properties. Key comparisons include:

Table 1: Substituent and Physical Property Comparison

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the ketone via strong electron withdrawal, facilitating reactions such as nucleophilic additions or coordination to metal ions (e.g., Eu³⁺ in β-diketone sensors ).

- Heterocyclic vs. Phenyl Systems: Quinoline- or pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen heteroatoms, enabling applications in catalysis or optoelectronics, whereas phenyl derivatives are more common in pharmaceutical intermediates.

Biological Activity

2,2,2-Trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone, with the chemical formula C12H13F3O3 and CAS number 1443310-93-7, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 250.23 g/mol

- Purity : ≥95%

- Appearance : Not specified

- Storage Conditions : 4-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It is primarily noted for its potential role as an inhibitor in enzymatic reactions and its effects on cellular pathways.

Enzyme Inhibition

Research indicates that this compound may act as a mixed-type inhibitor for certain enzymes, particularly those involved in cholinergic signaling. Specific studies have highlighted its interaction with butyrylcholinesterase (BuChE), a key enzyme in neurotransmission.

| Enzyme | Type of Inhibition | IC50 (µM) |

|---|---|---|

| Butyrylcholinesterase (BuChE) | Mixed-type inhibitor | 31.8 |

Molecular docking studies suggest that this compound binds effectively to the active site of BuChE. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with the enzyme's hydrophobic pocket. This interaction leads to the formation of hydrogen bonds and hydrophobic interactions with key amino acids within the enzyme's active site.

Study 1: Cholinesterase Inhibition

A study conducted in 2023 focused on the synthesis of various derivatives of similar compounds and their inhibitory effects on cholinesterases. The results indicated that derivatives containing similar functional groups to those in this compound exhibited significant BuChE inhibition (IC50 values ranging from 31.8 µM to 54.3 µM). These findings support the potential use of this compound in treating conditions associated with cholinergic dysfunction, such as Alzheimer’s disease .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that compounds structurally related to this compound exhibited neuroprotective properties against oxidative stress-induced cell death. The presence of methoxy and propoxy groups was found to enhance cellular protection mechanisms by modulating oxidative stress markers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-1-(4-methoxy-3-propoxyphenyl)ethanone, and how can purity be optimized?

Answer:

The compound is synthesized via Friedel-Crafts acylation , where an acyl group (trifluoroacetyl) is introduced to an aromatic ring. Key steps include:

- Reagents : Use trifluoroacetic anhydride (TFAA) as the acylating agent and a Lewis acid catalyst (e.g., AlCl₃) .

- Solvent optimization : Anhydrous dichloromethane (DCM) or nitrobenzene minimizes side reactions.

- Workup : Neutralize the catalyst with ice-cold HCl, followed by extraction with DCM.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : A singlet at δ 3.8–4.0 ppm (methoxy -OCH₃), multiplet δ 1.0–1.5 ppm (propoxy -OCH₂CH₂CH₃), and a ketone carbonyl absence (trifluoroacetyl group quenches proton signals).

- ¹³C NMR : Carbonyl peak at ~180 ppm (C=O), CF₃ at 110–120 ppm (quartet, J = 280–300 Hz) .

- FT-IR : Strong C=O stretch at 1680–1720 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 255.09 (C₁₂H₁₃F₃O₃⁺) confirms molecular weight .

Advanced: How do substituents (methoxy vs. propoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:

- Methoxy group (-OCH₃) : Strongly activates the ring (ortho/para-directing). However, steric hindrance from the adjacent propoxy group (-OCH₂CH₂CH₃) restricts para substitution, favoring ortho acylation.

- Propoxy group : Electron-donating but bulky, further directing substitution to the less hindered ortho position relative to methoxy. Computational studies (DFT, Gaussian) show lower activation energy (~5 kcal/mol) for ortho vs. para substitution .

Advanced: How can crystallographic data resolve ambiguities in substituent positioning?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous assignment:

- Key parameters : Space group (e.g., P2₁/c), R-factor (<5%), and torsion angles between substituents.

- Contradiction resolution : For example, NMR may suggest multiple conformers, but SCXRD confirms the dominant conformation (e.g., dihedral angle of 45° between methoxy and propoxy groups) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Answer:

- DFT calculations (B3LYP/6-31G* basis set):

- Calculate Fukui indices to identify electrophilic centers (C=O carbon has highest electrophilicity).

- Solvent effects (PCM model) show trifluoroacetyl group stabilizes transition states in polar aprotic solvents (e.g., DMF) .

- Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450) for metabolic stability studies .

Basic: What safety protocols are required for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant; GHS H315/H319).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers, away from heat (stable ≤25°C) .

Advanced: How to analyze contradictory solubility data in polar vs. nonpolar solvents?

Answer:

- Experimental : Measure solubility in DMSO (polar aprotic) vs. toluene (nonpolar) via gravimetric analysis.

- Contradiction source : Hydrogen bonding with DMSO (logP = 2.1) vs. hydrophobic interactions with toluene.

- Resolution : Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. The compound’s δP (~8 MPa¹/²) aligns with DMSO (δP = 16 MPa¹/²), explaining higher solubility .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.